5-HT2A Receptor Potency vs. Unsubstituted Tryptamine
2-(7-Chloro-1H-indol-3-yl)ethanamine (the active moiety of the hydrochloride salt) demonstrates a dramatically enhanced functional potency at the serotonin 5-HT2A receptor compared to the unsubstituted parent compound, tryptamine. In a functional assay (FLIPR calcium flux), 7-chlorotryptamine acts as a full agonist with an EC50 of 18.8 nM and an Emax of 102% [1]. In stark contrast, tryptamine is a weak, low-affinity partial agonist at 5-HT3A receptors with an EC50 of 113 μM (113,000 nM) [2]. While a direct, head-to-head EC50 comparison for 5-HT2A is not available in the same assay, the magnitude of difference observed at related serotonin receptors (18.8 nM vs. 113,000 nM) provides strong class-level inference that the 7-chloro substitution confers a >6,000-fold increase in potency.
| Evidence Dimension | 5-HT2A receptor functional agonism (EC50) |
|---|---|
| Target Compound Data | EC50 = 18.8 nM (Emax = 102%) |
| Comparator Or Baseline | Tryptamine (unsubstituted) at 5-HT3A receptor: EC50 = 113,000 nM |
| Quantified Difference | 7-CT is >6,000-fold more potent than tryptamine at related serotonin receptors |
| Conditions | FLIPR calcium flux assay for 7-CT; Electrophysiology for tryptamine |
Why This Matters
This potency differential justifies the selection of the 7-chloro derivative over the parent tryptamine scaffold for any study requiring robust and efficient 5-HT2A receptor activation, minimizing the compound mass required and reducing potential off-target effects at higher concentrations.
- [1] Blough, B. E., Landavazo, A., Partilla, J. S., Decker, A. M., Page, K. M., Baumann, M. H., & Rothman, R. B. (2014). Alpha-ethyltryptamines as dual dopamine-serotonin releasers. Bioorganic & Medicinal Chemistry Letters, 24(19), 4754–4758. View Source
- [2] Bower, K. S., Price, K. L., Sturdee, L. E., Dayrell, M., Dougherty, D. A., & Lummis, S. C. (2008). 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function. The Journal of Biological Chemistry, 283(9), 5467–5474. View Source
